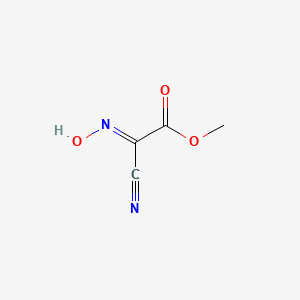

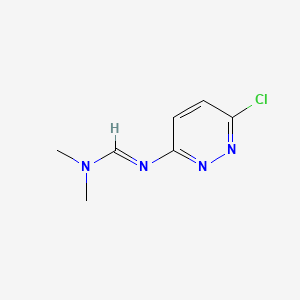

(5-methyl-1H-tetrazol-1-yl)acetic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“(5-methyl-1H-tetrazol-1-yl)acetic acid” is a compound that appears as a solid or liquid . It is used in the enzymic synthesis of cefazolin, an antibiotic used for the treatment of bacterial infections . It may also be used as a bifunctional ligand for the synthesis of novel copper (II) and nickel (II) complexes .

Synthesis Analysis

The synthesis of “(5-methyl-1H-tetrazol-1-yl)acetic acid” can be achieved by the cyclization of 5-amino-1H-tetrazole, sodium azide, and triethyl orthoformate in glacial acetic acid . A derivative of this compound, 2-methyl-5-(tetrazol-1-yl)tetrazole, can be obtained by this method starting from 5-amino-2-methyl-tetrazole .Molecular Structure Analysis

The molecular formula of “(5-methyl-1H-tetrazol-1-yl)acetic acid” is C4H6N4O2 . The structure of this compound is planar, which favors the stabilization of electrostatic repulsion of negatively charged ions by delocalization of electrons .Physical And Chemical Properties Analysis

“(5-methyl-1H-tetrazol-1-yl)acetic acid” has a molecular weight of 142.116 Da . It has a density of 1.6±0.1 g/cm3, a boiling point of 459.3±24.0 °C at 760 mmHg, and a flash point of 231.6±22.9 °C . It has 6 hydrogen bond acceptors, 1 hydrogen bond donor, and 2 freely rotating bonds .Aplicaciones Científicas De Investigación

Field: Peptide Research and Therapeutics

Application Summary

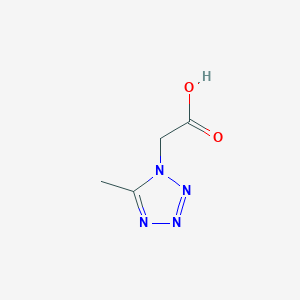

“(5-methyl-1H-tetrazol-1-yl)acetic acid” is used in the design and synthesis of a novel N-(1H-tetrazol-5-yl)methyl cyclic peptoid . This compound is a type of peptoid, a class of α-peptide mimics where the backbone side chains attached to α-carbon are moved to the backbone amide nitrogen atom .

Methods of Application

The synthesis involves a solid phase synthesis of a cyclic peptoid bearing (1H-tetrazol-5-yl)methyl as N-substituent . The monomeric Nosyl-protected N-(1-trityl-1H-tetrazol-5-yl)methyl substituted glycine, which is a key building block in this synthesis, is accessed by a convenient synthesis involving Click reaction of Nosyl-protected N-(cyanomethyl)glycine methyl ester and sodium azide . This building block is then employed in the solid phase synthesis of a tetramer peptoid . The linear tetramer is subjected to macrocyclization using PyBOP to obtain a cyclic peptoid with (1H-tetrazol-5-yl)methyl pendants in good yield .

Results or Outcomes

The result of this synthesis is a cyclic peptoid with (1H-tetrazol-5-yl)methyl pendants . This cyclic peptoid has potential for use in biological applications due to its enhanced proteolytic stability and increased cellular permeability relative to α-peptides . It also holds potential for use as a tool to study biomolecular interactions and for therapeutic applications .

Safety And Hazards

Propiedades

IUPAC Name |

2-(5-methyltetrazol-1-yl)acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N4O2/c1-3-5-6-7-8(3)2-4(9)10/h2H2,1H3,(H,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMGRTPHVXPNNBK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=NN1CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20408105 |

Source

|

| Record name | (5-methyl-1H-tetrazol-1-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20408105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(5-methyl-1H-tetrazol-1-yl)acetic acid | |

CAS RN |

21743-55-5 |

Source

|

| Record name | (5-methyl-1H-tetrazol-1-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20408105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Methyl-1H-tetrazole-1-acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Methyl-3-methylsulfanyl-5-pyrrolidin-2-YL-4H-[1,2,4]triazole hydrochloride](/img/structure/B1310350.png)

![5-(2-Amino-2-carboxyethyl)benzo[c]furazane hydrochloride](/img/structure/B1310361.png)

![2-phenyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one](/img/structure/B1310380.png)

![Ethyl [2-(2-thienyl)-1H-indol-1-yl]acetate](/img/structure/B1310390.png)

![4-{[(1E)-phenylmethylene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B1310397.png)